Physicochemical Differentiation: XLogP3 and Hydrogen Bond Acceptor Count Versus Closest Analogs
The target compound possesses a computed XLogP3 of 3.6 and 7 hydrogen bond acceptors [1]. In comparison, the close analog 2-(3,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide (the methoxymethyl analog) has a lower computed ACD/LogP of 1.15, 7 hydrogen bond acceptors, and a topological polar surface area of 111 Ų versus 127 Ų for the target compound . The 1-methylbutyl analog (2-(2,4-dimethoxyphenyl)-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]acetamide) shows a LogP of 3.56 and only 5 hydrogen bond acceptors, with a tPSA of 73.3 Ų . These differences in lipophilicity and hydrogen bonding capacity predict distinct membrane permeability, solubility, and target-binding profiles, directly impacting screening outcomes.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3 = 3.6; H-bond acceptors = 7; tPSA = 127 Ų |
| Comparator Or Baseline | Comparator 1 (methoxymethyl analog): ACD/LogP = 1.15; H-bond acceptors = 7; tPSA = 111 Ų. Comparator 2 (1-methylbutyl analog): LogP = 3.56; H-bond acceptors = 5; tPSA = 73.3 Ų. |
| Quantified Difference | ΔLogP = +2.45 vs methoxymethyl analog; ΔLogP = +0.04 vs 1-methylbutyl analog; tPSA differences of +16 Ų and +53.7 Ų, respectively. |
| Conditions | Computed physicochemical properties from PubChem (XLogP3), ChemSpider (ACD/LogP), and Hit2Lead vendor data. |
Why This Matters
The higher logP of the sec-butylthio compound relative to the methoxymethyl analog predicts enhanced membrane permeability, which may be critical for intracellular target engagement in antimicrobial or anticancer screening campaigns.
- [1] PubChem. N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide. Compound Summary CID 16806469. Computed properties: XLogP3 3.6, H-bond acceptor count 7, tPSA 127 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/477215-53-5 View Source
